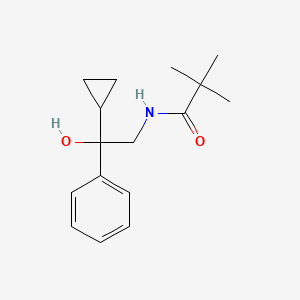![molecular formula C23H25N5O3 B2994373 N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189686-28-9](/img/structure/B2994373.png)
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound notable for its multifunctional chemical structure. This compound finds its utility in various scientific research domains, including chemistry, biology, medicine, and industry, owing to its unique molecular configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves a multi-step process:
Starting with quinoxaline, various reactions such as nitration, reduction, and acylation are performed to introduce functional groups.
Subsequent steps include cyclization to form the triazoloquinoxaline core.
Finally, the acetamide side chain is introduced through a coupling reaction with N-isopentylamine. Industrial Production Methods Scalable industrial methods may employ continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are key to achieving high purity and output.
Análisis De Reacciones Químicas
Types of Reactions: N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly affecting the p-tolyloxy group. Common Reagents and Conditions Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various nucleophiles and electrophiles under controlled temperature and pH conditions. Major Products Reactions can lead to derivatives with modifications on the triazoloquinoxaline core or the side chains, potentially altering their biological and chemical properties.
Aplicaciones Científicas De Investigación
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is utilized in various fields due to its versatility:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Application in materials science for developing novel compounds with specific properties.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: May inhibit or activate signaling pathways critical for cell survival and proliferation.
Comparación Con Compuestos Similares
Similar compounds in structure include:
2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
N-isobutyl-2-(1-oxo-4-(p-chlorophenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide stands out due to its unique side chain, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)12-13-24-20(29)14-27-23(30)28-19-7-5-4-6-18(19)25-22(21(28)26-27)31-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZIYRAHVOOJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
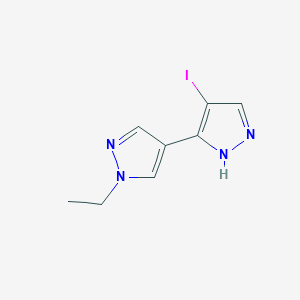
![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)
![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2994296.png)
![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)
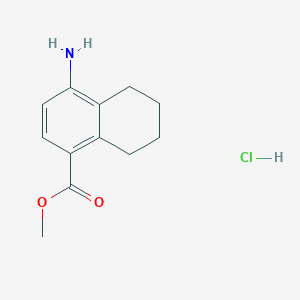
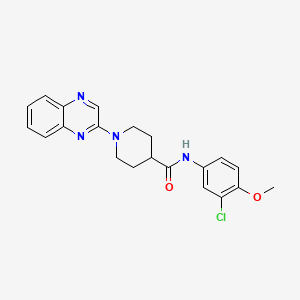
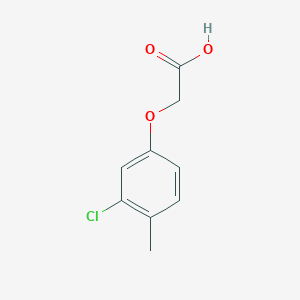
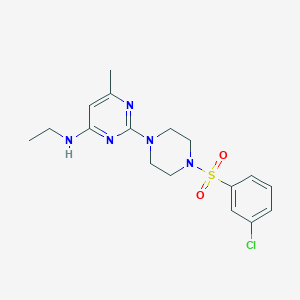
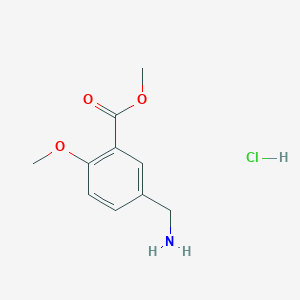
![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)
